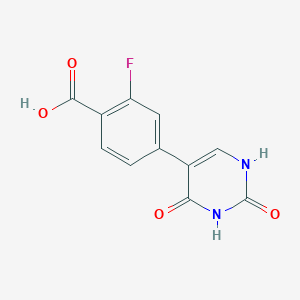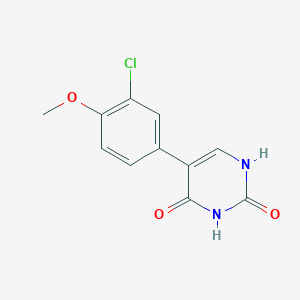
5-(5-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% (5-Cl-MOP-DHP) is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to possess a wide range of biochemical and physiological effects, and has been used in various laboratory experiments. In
Mécanisme D'action
The mechanism of action of 5-(5-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% is not yet fully understood. However, it is believed that the compound binds to certain receptors in the body, which leads to changes in the biochemical and physiological responses of the body. Additionally, 5-(5-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% has been found to inhibit the activity of certain enzymes, which can lead to changes in the metabolism of certain drugs.
Biochemical and Physiological Effects
5-(5-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% has been found to possess a wide range of biochemical and physiological effects. It has been found to possess anti-inflammatory, antimicrobial, and antifungal properties. Additionally, 5-(5-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% has been found to inhibit the activity of certain enzymes, which can lead to changes in the metabolism of certain drugs. Additionally, 5-(5-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% has been found to possess antioxidant properties, which can help protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(5-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% in laboratory experiments include its low cost, ease of synthesis, and wide range of biochemical and physiological effects. Additionally, 5-(5-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% has been found to be non-toxic and non-mutagenic, making it safe for use in laboratory experiments. However, 5-(5-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% has a low solubility in water, which can limit its use in certain laboratory experiments.
Orientations Futures
The potential future directions for 5-(5-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% include further research into its biochemical and physiological effects, as well as its potential applications in the development of new drugs and drug delivery systems. Additionally, further research into the mechanism of action of 5-(5-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% could lead to a better understanding of its effects on the body. Additionally, further research into the synthesis of 5-(5-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% could lead to improved methods for its synthesis and purification. Finally, further research into the solubility of 5-(5-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% could lead to improved methods for its use in laboratory experiments.
Méthodes De Synthèse
The synthesis of 5-(5-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% is a multi-step process that involves the reaction of 5-chloro-2-methoxyphenol with 2,4-dihydroxypyrimidine in aqueous solution at a temperature of approximately 80°C. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide. The product is then isolated and purified by recrystallization.
Applications De Recherche Scientifique
5-(5-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% has been used in various scientific research applications. It has been found to possess anti-inflammatory, antimicrobial, and antifungal properties, and has been used in the study of diseases such as cancer, diabetes, and cardiovascular disease. Additionally, 5-(5-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% has been used in the study of drug metabolism, as well as in the development of new drugs and drug delivery systems.
Propriétés
IUPAC Name |
5-(5-chloro-2-methoxyphenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c1-17-9-3-2-6(12)4-7(9)8-5-13-11(16)14-10(8)15/h2-5H,1H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWAWODPFFUKCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95%](/img/structure/B6385732.png)









![5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine, 95%](/img/structure/B6385803.png)
![(2,4)-Dihydroxy-5-[4-(N,N-dimethylaminocarbonyl)phenyl]pyrimidine, 95%](/img/structure/B6385810.png)